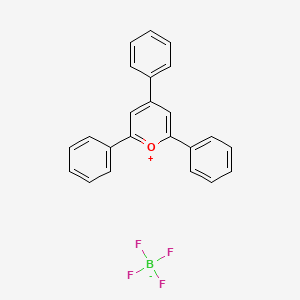

2,4,6-Triphenylpyrylium tetrafluoroborate

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,4,6-triphenylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYPWMWEJGDSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196303 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-61-3 | |

| Record name | 2,4,6-Triphenylpyrylium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Pyrylium Salt Chemistry and Cationic Heterocycles

Pyrylium (B1242799) salts are a class of six-membered cationic heterocycles characterized by a trivalent, positively charged oxygen atom within the aromatic ring. nih.govdigitellinc.com This structure imparts a high degree of electrophilicity, making pyrylium salts highly reactive towards nucleophiles. nih.gov Among them, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) stands out due to the stabilizing effect of the three phenyl groups, which contributes to its utility as a stable and versatile starting material. orgsyn.org

The significance of 2,4,6-triphenylpyrylium tetrafluoroborate lies in its function as a key precursor in the synthesis of a wide array of other heterocyclic compounds. orgsyn.orgnih.gov It readily reacts with various nucleophiles, leading to the formation of pyridines, pyridinium (B92312) salts, thiopyrylium (B1249539) salts, and even benzene (B151609) derivatives. orgsyn.orgwikipedia.org For instance, its reaction with primary amines is a well-established method for producing N-alkylpyridinium salts, often referred to as Katritzky salts. wikipedia.orgacs.org This reactivity makes it a cornerstone in the construction of complex molecular architectures, including macrocycles and polymers. nih.gov

Furthermore, the inherent cationic and aromatic nature of the pyrylium ring system, combined with its excellent electron-transfer properties, positions this compound as a prominent compound in the study of cationic heterocycles. nih.govacs.org Its ability to act as a potent electron acceptor when photoexcited is a key feature exploited in many of its applications. researchgate.net

Historical Context of Pyrylium Salt Discovery and Recognition in Organic Synthesis

The history of pyrylium (B1242799) salts dates back over a century, with the first pyrylium salt containing a perchlorate (B79767) counterion being reported by Baeyer in 1911. nih.gov Despite this early discovery, pyrylium salt chemistry remained largely underappreciated for approximately half a century. nih.gov

It was not until the 1960s that the synthetic importance of pyrylium salts was fully recognized. nih.gov Researchers began to appreciate their potential as versatile intermediates for a wide range of organic syntheses. This realization spurred the development of numerous synthetic methods for their preparation. orgsyn.orgnih.gov One of the common methods developed for synthesizing 2,4,6-triarylpyrylium salts, including the triphenyl derivative, involves the condensation of an arylalkyl ketone with an aryl aldehyde in the presence of an acid. wikipedia.orgresearchgate.net A specific preparation for 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) involves the reaction of acetophenone (B1666503) and benzalacetophenone in the presence of fluoboric acid. orgsyn.org This increased accessibility and understanding of their reactivity paved the way for their widespread use as precursors for diverse heterocyclic and carbocyclic systems. orgsyn.orgnih.gov

Current Research Landscape and Emerging Applications of 2,4,6 Triphenylpyrylium Tetrafluoroborate

Established Synthetic Pathways

Established methods for preparing this compound rely on the cyclization of appropriate precursors in the presence of a strong acid. These pathways are valued for their use of readily available starting materials. nih.govacs.org

The synthesis of this compound has been extensively performed using traditional batch processes. In a typical batch procedure, acetophenone (B1666503) and chalcone (B49325) are dissolved in a solvent like 1,2-dichloroethane (B1671644) (DCE). orgsyn.orgchemicalbook.com An acidic catalyst, such as an ethereal solution of fluoboric acid or HBF₄ etherate, is added, and the mixture is heated under reflux for approximately 1 to 1.5 hours. orgsyn.orgchemicalbook.com Upon cooling and addition of a non-polar solvent like diethyl ether, the product precipitates as yellow crystals, which can then be isolated by filtration. orgsyn.orgchemicalbook.com This method has been shown to produce yields ranging from 63% to 72%. orgsyn.orgchemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Acetophenone (0.50 mole) | Benzalacetophenone (1.00 mole) | 52% Fluoboric Acid / 1,2-dichloroethane | 1 hour | 63-68% | orgsyn.org |

| Acetophenone (83.23 mmol) | Chalcone (165.18 mmol) | HBF₄ etherate / 1,2-dichloroethane | 1.5 hours | 72% | chemicalbook.com |

To overcome the limitations of batch processing, such as long reaction times, continuous-flow synthesis has been developed for this compound. nih.govtue.nl This technique offers significantly faster reactions, with synthesis times being reduced from over an hour in batch to as little as three minutes in a flow system. nih.gov In a typical flow setup, streams of the reactants (acetophenone and chalcone in a solvent) and the acid catalyst are mixed and passed through a heated reactor coil. nih.govacs.org The use of superheated conditions in a pressurized system allows for much faster reaction rates than are possible in batch reactions at atmospheric pressure. acs.org

The efficiency of the continuous flow synthesis is highly dependent on temperature and residence time. nih.govtue.nl Studies have systematically optimized these parameters to maximize the yield. The reaction was tested at temperatures ranging from 90 °C to 130 °C and residence times from 2 to 7 minutes. researchgate.net The optimal conditions were found to be a temperature of 110 °C and a residence time of 5 minutes, which provided a yield of up to 74%. nih.govtue.nl Interestingly, comparable results with a 69% yield could also be achieved at a higher temperature (130 °C) with a shorter residence time of 3 minutes. acs.orgresearchgate.net

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 90 | 5 | 57 |

| 2 | 100 | 5 | 65-69 |

| 3 | 110 | 5 | 69-74 |

| 4 | 120 | 5 | 57-67 |

| 5 | 130 | 5 | 63 |

| 6 | 110 | 2 | 57 |

| 7 | 110 | 3 | 64 |

| 8 | 110 | 7 | 70 |

| 9 | 130 | 3 | 69 |

Data sourced from selected optimization for the synthesis of Triphenylpyrylium Tetrafluoroborate in Flow. researchgate.net

Pyrylium salts, including this compound, are effective photocatalysts and initiators for polymerization processes, such as photoinduced Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govacs.orgrsc.org The application of microflow chemistry to these polymerizations offers significant advantages over traditional batch methods. nih.gov When used in the RAFT polymerization of vinyl ethers, the flow protocol resulted in substantially shorter reaction times (15 minutes compared to several hours in batch). nih.govresearchgate.net Furthermore, the polymers produced via the flow method exhibited higher molecular weights and lower polydispersity, indicating a more controlled polymerization process. nih.govacs.org

An alternative synthetic route involves the direct reaction of acetophenone and benzaldehyde (B42025), where the chalcone intermediate is formed in situ. One report details a solvent-free method where a mixture of acetophenone (2 equivalents) and benzaldehyde (1 equivalent) is heated to 100°C with boron trifluoride etherate (BF₃·Et₂O) for two hours, yielding 65% of the product after precipitation with ether. guidechem.com Another variation uses microwave irradiation to accelerate the synthesis. guidechem.com In this procedure, a mixture of benzaldehyde and acetophenone is irradiated in a microwave oven while BF₃·OEt₂ is added, completing the reaction in just 8 minutes and providing a 56% yield after recrystallization. guidechem.com Additionally, this compound can be formed from the self-condensation of acetophenone in the presence of boron trifluoride. researchgate.net

Reaction of Acetophenone and Chalcone Derivatives with Acidic Catalysts

Continuous Flow Synthesis for Enhanced Efficiency and Control

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is underpinned by acid-catalyzed condensation and cyclization reactions. Understanding the mechanism of these transformations is crucial for optimizing reaction conditions and extending the methodology to new derivatives.

Acid catalysis is fundamental to the formation of the 2,4,6-triphenylpyrylium cation. Both Brønsted acids like fluoroboric acid and Lewis acids such as boron trifluoride etherate play a pivotal role in promoting the key bond-forming steps. orgsyn.orgchemicalbook.comrsc.org The acid catalyst activates the carbonyl groups of acetophenone and benzaldehyde, facilitating the initial aldol (B89426) condensation to form the chalcone intermediate. Subsequently, the acid catalyzes the Michael addition of a second molecule of acetophenone to the chalcone. The final steps of the reaction, intramolecular cyclization and dehydration to form the aromatic pyrylium ring, are also acid-catalyzed. researchgate.net The use of a super acid sulfonic clay has also been reported to effectively catalyze the condensation of acetophenones to yield pyrylium salts. researchgate.net

The generally accepted mechanism for the formation of this compound from acetophenone and benzaldehyde begins with the acid-catalyzed condensation of one molecule of each to form chalcone (benzalacetophenone). researchgate.net This is followed by the Michael addition of a second molecule of acetophenone to the chalcone, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular cyclization, where one of the carbonyl oxygens attacks the other carbonyl carbon. The resulting cyclic hemiacetal-like intermediate is then dehydrated under the acidic conditions to generate the stable, aromatic 2,4,6-triphenylpyrylium cation. researchgate.net

An alternative mechanistic pathway has been proposed involving an inverse electron demand hetero-Diels-Alder (IEDDA) reaction when using boron trifluoride etherate. rsc.org In this proposed mechanism, the Lewis acid activates the chalcone, which then acts as a dienophile, reacting with an enol or enolate form of acetophenone acting as the diene. This cycloaddition, followed by elimination of water and association with the tetrafluoroborate anion, leads to the final product. rsc.org

Advanced Synthetic Modifications and Derivatives

The core synthetic strategies for this compound can be adapted to produce a wide array of substituted derivatives, allowing for the fine-tuning of the compound's photophysical and chemical properties.

The synthesis of substituted triarylpyrylium tetrafluoroborates is readily achieved by employing substituted acetophenones and/or benzaldehydes (or the corresponding chalcones) in the condensation reaction. rsc.orgnih.govacs.org This approach allows for the introduction of a variety of functional groups onto the phenyl rings at the 2, 4, and 6 positions of the pyrylium core. For example, using substituted chalcones in the reaction with acetophenone can furnish halogenated or methoxylated pyrylium salts. nih.gov Similarly, a range of substituted acetophenones, including those with phenyl, methoxy (B1213986), methylthio, chloro, and bromo groups, have been successfully used to generate diverse pyrylium derivatives. nih.gov These synthetic modifications are crucial for applications in areas such as photocatalysis, where the electronic properties of the pyrylium salt are critical. gpgcpurola.ac.in

Below is a table summarizing the synthesis of various substituted triarylpyrylium tetrafluoroborates.

| 2-Aryl Substituent | 4-Aryl Substituent | 6-Aryl Substituent | Yield | Reference |

| p-Tolyl | p-Tolyl | p-Tolyl | 64% | rsc.org |

| Phenyl | 4-Chlorophenyl | Phenyl | Not specified | rsc.org |

| 4-Fluorophenyl | p-Tolyl | p-Tolyl | 44% | rsc.org |

| Phenyl | Thiophen-2-yl | Phenyl | 67% | rsc.org |

| Phenyl | Thiophen-3-yl | Phenyl | 76% | rsc.org |

| Phenyl | 4-(Trifluoromethyl)phenyl | Phenyl | 58% | rsc.org |

| 4-Bromophenyl | 4-Bromophenyl | Phenyl | 36% | rsc.org |

Synthesis of Substituted Triarylpyrylium Tetrafluoroborates

Introduction of Halogenated or Methoxylated Phenyl Groups

The functionalization of the 2,4,6-triarylpyrylium framework with halogenated or methoxylated phenyl groups is readily achieved by employing appropriately substituted precursors in the standard condensation synthesis. This allows for the modulation of the compound's photophysical and electrochemical properties. researchgate.net

Continuous-flow synthesis methods have been developed for the efficient production of these derivatives. For instance, reacting substituted chalcones with acetophenone and tetrafluoroboric acid etherate (HBF₄·Et₂O) in a flow reactor at elevated temperatures (110-130 °C) can yield a variety of triarylpyrylium tetrafluoroborates. nih.gov This technique significantly reduces reaction times compared to traditional batch processes. unlv.edu For example, using a chalcone with a p-methoxy or p-chloro substituent on one of its phenyl rings leads to the corresponding methoxylated or halogenated 2,4,6-triarylpyrylium salt. nih.gov Another synthetic route involves the Lewis acid (BF₃·OEt₂) mediated inverse electron demand hetero-Diels-Alder reaction of a substituted chalcone with phenylacetylene, which also yields functionalized pyrylium salts. google.com

Detailed research findings for the synthesis of these derivatives are presented below:

| Product Name | Precursor 1 | Precursor 2 | Reagent/Catalyst | Yield | Reference |

| 4-(4-Chlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate | 4-Chlorobenzaldehyde | Acetophenone | BF₃·OEt₂ | 64% | google.com |

| 2-(4-Chlorophenyl)-4,6-diphenylpyrylium tetrafluoroborate | Benzaldehyde | 4-Chloroacetophenone | HBF₄·Et₂O (in flow) | 65-71% | nih.gov |

| 2-(4-Bromophenyl)-4,6-diphenylpyrylium tetrafluoroborate | Benzaldehyde | 4-Bromoacetophenone | HBF₄·Et₂O (in flow) | 68-74% | nih.gov |

| 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate | 4-Methoxybenzalacetophenone | Acetophenone | HBF₄·Et₂O (in flow) | 70-76% | nih.gov |

| 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate | 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | Not specified | - | orgsyn.org |

Alkyl Moiety Incorporation

While the focus is often on triarylpyrylium salts, the incorporation of alkyl groups onto the pyrylium core is also a well-established synthetic avenue, leading to compounds like 2,4,6-trimethylpyrylium salts. researchgate.net The premier method for synthesizing these alkyl-substituted salts is the Balaban-Nenitzescu-Praill synthesis. nih.gov This reaction typically involves the diacylation of alkenes or their precursors, such as tertiary alcohols or halides, with an acid anhydride (B1165640) in the presence of a strong acid like perchloric or tetrafluoroboric acid.

For example, 2,4,6-trimethylpyrylium salts can be prepared from t-butanol and acetic anhydride with an acid catalyst. nih.gov The synthesis can also be adapted to produce asymmetrical pyrylium salts by reacting acyl chlorides with dypnone. acs.org Furthermore, tetrasubstituted and polycyclic pyrylium salts can be prepared by reacting chalcones with linear or cyclic ketones, such as indanone, cyclohexanone, or valerophenone, demonstrating the versatility of the condensation method for incorporating diverse alkyl structures. unlv.edu

| Product Name | Precursor 1 | Precursor 2 | Reagent/Catalyst | Yield | Reference |

| 2,4,6-Trimethylpyrylium perchlorate (B79767) | t-Butyl alcohol | Acetic anhydride | Perchloric acid | 54-56% | acs.org |

| 2,4,6-Trimethylpyrylium perchlorate | Mesityl oxide | Acetic anhydride | Perchloric acid | - | |

| 9,10,11,12-Tetrahydro-8H-cyclohepta[b]pyrylium tetrafluoroborate derivative | Chalcone derivative | Cycloheptanone | HBF₄·Et₂O (in flow) | 70-76% | unlv.edu |

| 2-Butyl-4,6-diphenylpyrylium tetrafluoroborate | Chalcone derivative | Valerophenone | HBF₄·Et₂O (in flow) | 68-74% | unlv.edu |

Heteroaromatic Ketone Precursors

The synthetic scope of pyrylium salts can be expanded by utilizing heteroaromatic ketones as precursors. This modification introduces heterocyclic moieties into the final structure, which can significantly influence the compound's properties and applications. The general condensation methodology remains applicable, where a heteroaromatic ketone, such as acetylbenzofuran or acetylbenzothiophene, replaces acetophenone in the reaction with a chalcone. unlv.edu

This approach has been successfully implemented in continuous-flow systems, allowing for the efficient synthesis of pyrylium salts bearing benzofuran (B130515) and benzothiophene (B83047) substituents. unlv.edu Another strategy involves the initial synthesis of a heteroaromatic chalcone from a heteroarylaldehyde, which then reacts with an acetophenone in the presence of a Lewis acid to form the pyrylium ring. google.com An example is the synthesis of 2-phenyl-4,6-di(thiophen-3-yl)pyrylium tetrafluoroborate. google.com

| Product Name | Precursor 1 | Precursor 2 | Reagent/Catalyst | Yield | Reference |

| 2-(Benzofuran-2-yl)-4,6-diphenylpyrylium tetrafluoroborate | Chalcone | 2-Acetylbenzofuran | HBF₄·Et₂O (in flow) | 68-74% | unlv.edu |

| 2-(Benzothiophen-2-yl)-4,6-diphenylpyrylium tetrafluoroborate | Chalcone | 2-Acetylbenzothiophene | HBF₄·Et₂O (in flow) | 70-76% | unlv.edu |

| 2-Phenyl-4,6-di(thiophen-3-yl)pyrylium tetrafluoroborate | 3-Acetylthiophene | 3-Thiophenecarboxaldehyde | Not specified | 76% | google.com |

Stereochemical Considerations in Pyrylium Salt Synthesis

The synthesis of the 2,4,6-triphenylpyrylium cation itself does not typically involve stereochemical considerations, as the precursors are achiral and the final product is a planar, aromatic system. However, stereochemistry becomes a critical aspect when chiral centers are introduced into the substituents or when the pyrylium ring is formed from chiral precursors.

The literature on chiral pyrylium salts is limited, but research has shown that diastereomers can be formed when chiral substituents are present. acs.org The ease of epimerization at chiral centers alpha to the pyrylium ring is an area of study. acs.org

Stereochemical outcomes are prominent in reactions involving nucleophilic attack on the pyrylium ring. The attack of a nucleophile on the planar pyrylium cation is generally equally probable from either face, which can lead to a racemic mixture at the newly formed stereocenter. For example, the reaction of 2,4,6-trialkylpyrylium salts with cyanide anion proceeds through an initial attack to form a racemic α-pyran intermediate. A subsequent electrocyclic, disrotatory ring-opening of this intermediate can lead to two different diastereomers, with the "in" pathway generally yielding the major product.

More advanced strategies have focused on the catalytic asymmetric synthesis of complex molecules derived from pyrylium intermediates. Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates with alkenes have been achieved using a dual catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea. nih.gov This method allows for the creation of chiral 8-oxabicyclo[3.2.1]octane frameworks with high enantioselectivity, demonstrating that chiral catalysts can effectively control the stereochemical course of reactions involving pyrylium ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of the pyrylium ring, the phenyl substituents, and the tetrafluoroborate counter-ion.

Proton NMR Analysis of Pyrylium Ring and Phenyl Substituents

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons on the heterocyclic pyrylium ring and the three phenyl substituents. The positively charged pyrylium ring exerts a significant deshielding effect, causing the protons attached to it to resonate at a high chemical shift (downfield).

In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the two meta-protons of the pyrylium ring (H-3 and H-5) appear as a sharp singlet at approximately 9.24 ppm. rsc.org The protons of the phenyl rings are observed as a series of multiplets in the aromatic region. Specifically, the spectrum shows a multiplet between 7.84-7.88 ppm (6H), a triplet at 7.94 ppm (3H), and a doublet at 8.67 ppm (6H). rsc.org An earlier study in deuterated acetone (B3395972) (acetone-d6) reported a singlet at 9.1 ppm for the two pyrylium protons and multiplets at 8.6 ppm and 7.9 ppm for the fifteen phenyl protons. orgsyn.org The integration of these signals confirms the ratio of pyrylium to phenyl protons.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Chemical Shift (ppm) in DMSO-d6 rsc.org | Chemical Shift (ppm) in Acetone-d6 orgsyn.org | Multiplicity | Integration |

|---|---|---|---|---|

| Pyrylium (H-3, H-5) | 9.24 | 9.1 | Singlet | 2H |

| Phenyl | 8.67 | 8.6 | Doublet | 6H |

| Phenyl | 7.94 | 7.9 | Triplet | 3H |

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the molecule. The carbons of the pyrylium ring are significantly deshielded due to the positive charge and aromaticity, causing them to appear at high chemical shifts.

In DMSO-d6, the carbon atoms of the pyrylium ring are observed at δ 170.0 (C-4), 165.1 (C-2, C-6), and 115.1 (C-3, C-5) ppm. rsc.org The phenyl carbons resonate in the range of δ 128.8 to 135.2 ppm. rsc.org The distinct signals for the substituted (ipso) and unsubstituted carbons of the phenyl rings can be resolved, providing a complete carbon skeleton of the cation.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d6 rsc.org

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-4 (Pyrylium) | 170.0 |

| C-2, C-6 (Pyrylium) | 165.1 |

| Phenyl Carbons | 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8 |

Fluorine-19 NMR Spectroscopy of the Tetrafluoroborate Anion

¹⁹F NMR spectroscopy is used to characterize the tetrafluoroborate (BF₄⁻) anion. semanticscholar.org Fluorine-19 is a spin I=1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.org The ¹⁹F NMR spectrum of the tetrafluoroborate anion typically shows a sharp singlet. The chemical shift of this signal can be slightly influenced by the solvent and the nature of the associated cation. semanticscholar.org For related pyrylium tetrafluoroborate salts, the ¹⁹F signal appears around -148.2 ppm in DMSO-d6. rsc.org

Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). Due to spin-spin coupling between fluorine and boron, the ¹⁹F signal can exhibit splitting. Coupling to ¹¹B results in a 1:1:1:1 quartet, while coupling to ¹⁰B gives a 1:1:1:1:1:1:1 septet. escholarship.org However, due to rapid quadrupolar relaxation of the boron nuclei, these multiplets often collapse into a single broad peak.

Deuteration Studies for NMR Signal Assignment

Definitive assignment of proton signals in complex aromatic systems like 2,4,6-triphenylpyrylium can be achieved through deuteration studies. This technique involves the synthesis of analogues where specific protons are replaced with deuterium (B1214612) atoms. Since deuterium is not observed in ¹H NMR, the corresponding signal disappears from the spectrum, allowing for unambiguous assignment.

For instance, to distinguish between the protons of the 2,6-phenyl groups and the 4-phenyl group, one could synthesize a derivative using deuterated acetophenone or deuterated benzaldehyde. If this compound were synthesized using benzaldehyde-d5, the signals corresponding to the 4-phenyl group protons would be absent in the ¹H NMR spectrum. This allows for the clear identification of the signals arising from the 2,6-phenyl groups. Similarly, selective deuteration of the pyrylium ring itself (at the 3 and 5 positions) would cause the singlet around 9.1-9.2 ppm to vanish, confirming its origin.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the 2,4,6-triphenylpyrylium cation. The compound exhibits strong absorption in the near-UV and visible regions, which is responsible for its characteristic yellow color.

Absorption Maxima and Spectral Tuning through Substituent Effects

The UV-Vis spectrum of this compound is characterized by two main absorption bands. researchgate.netunlv.edu These bands are often referred to as the x-band (longer wavelength) and y-band (shorter wavelength). researchgate.net In acetonitrile, the parent 2,4,6-triphenylpyrylium cation (with a perchlorate anion) shows absorption maxima at approximately 355 nm and 405 nm. unlv.edu The spectrum is sensitive to solvent polarity; a redshift is observed when switching from a polar solvent like acetonitrile to a less polar one like dichloromethane, indicating a change in the energy of the electronic transition. researchgate.net

The absorption maxima can be systematically tuned by introducing substituents onto the phenyl rings. nih.gov Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃) groups, generally cause a bathochromic (red) shift, moving the absorption to longer wavelengths. For example, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium and 2,6-diphenyl-4-(p-tolyl)pyrylium salts show shifted absorption peaks compared to the unsubstituted parent compound. rsc.org Conversely, electron-withdrawing groups would be expected to cause a hypsochromic (blue) shift. This tunability is a key feature of pyrylium salts, allowing for the design of molecules with specific light-absorbing properties. researchgate.net

Table 3: UV-Vis Absorption Maxima for 2,4,6-Triphenylpyrylium Salts

| Compound | Anion | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|---|---|

| 2,4,6-Triphenylpyrylium | Perchlorate | Acetonitrile | 355 | 405 | unlv.edu |

| 2,4,6-Triphenylpyrylium | Tetrafluoroborate | Acetonitrile | ~360 | ~410 | researchgate.netresearchgate.net |

Influence of Solvent Polarity on Absorption Spectra

The absorption spectrum of this compound is sensitive to the polarity of the solvent medium. The compound typically displays absorption bands in the blue near-ultraviolet region. nsf.gov Studies comparing its behavior in different solvents have shown a noticeable shift in the absorption maximum. For instance, when moving from a more polar solvent like acetonitrile to a less polar one like dichloromethane, a redshift (a shift to longer wavelengths) in the absorption spectrum is observed. researchgate.net This phenomenon, known as solvatochromism, indicates a change in the relative stabilization of the ground and excited states of the molecule by the surrounding solvent molecules. In acetonitrile, this compound exhibits distinct x- and y-bands, which correspond to HOMO-to-LUMO and HOMO-1-to-LUMO transitions, respectively. researchgate.net

Table 1: Effect of Solvent on the Absorption Spectrum of this compound

| Solvent | Polarity | Observed Shift |

| Acetonitrile | More Polar | - |

| Dichloromethane | Less Polar | Redshift |

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides insight into the de-excitation pathways of the molecule's excited state.

Emission Maxima and Quantum Yields

This compound and its derivatives are known to be fluorescent, typically emitting light in the 400 to 650 nm range. researchgate.net Specifically, solutions of the related 2,4,6-triphenylpyrylium chloride emit in the blue-green spectral range and have demonstrated a high fluorescence quantum yield (Φf), reaching a value of 0.84 in acetonitrile. nsf.gov The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The high quantum yield in certain solvents highlights the compound's capacity as an efficient light emitter. nsf.gov

Table 2: Fluorescence Properties of 2,4,6-Triphenylpyrylium Salts in Acetonitrile

| Property | Value | Reference Compound |

| Emission Range | 400 - 650 nm | This compound |

| Quantum Yield (Φf) | 0.84 | 2,4,6-Triphenylpyrylium chloride |

Solvent Effects on Fluorescence Properties

The fluorescence properties of this compound are also influenced by the solvent environment. Interestingly, while the absorption spectrum shows a notable shift with solvent polarity, the position of the fluorescence emission maximum remains largely similar in both dichloromethane and acetonitrile. researchgate.net However, the solvent plays a critical role in the fluorescence quenching processes. Studies on photoinduced electron transfer have examined the fluorescence quenching of this compound by various quenchers in solvents like chloroform. rsc.orgrsc.org These investigations reveal that the efficiency of quenching and the subsequent formation of radical ions are dependent on the solvent, elucidating the effect of the medium on electron transfer pathways from the excited state. rsc.org

Electrochemical Studies

Electrochemical methods are employed to determine the redox potentials of a compound, which are fundamental to understanding its behavior in electron transfer reactions.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe the redox behavior of chemical species. umb.edu In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. palmsens.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the reduction and oxidation potentials of the analyte. umb.edupalmsens.com The electrochemistry of pyrylium ions can be complex, often involving a reduction to form transient radical species which may then undergo further reactions, such as dimerization. scite.ai For the structurally similar compound 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, the reduction potential has been reported to be approximately E₁/₂,red ≈ 1.7 V vs SCE, providing an estimate for the redox behavior of this class of compounds.

Excited-State Reduction Potentials and Catalytic Efficiency

Upon absorption of light, this compound is promoted to an electronically excited state, which is both a stronger oxidant and a stronger reductant than the ground state. Its utility as a photoredox catalyst stems primarily from the high oxidizing power of its excited state. This property allows it to act as a potent electron-transfer photosensitizer, initiating chemical reactions by abstracting an electron from a suitable substrate. acs.org

The high catalytic efficiency of this compound is demonstrated by its widespread use in a variety of organic transformations. It has been successfully employed to catalyze photooxidations, such as that of catechol, and complex ring-opening reactions of molecules like α-epoxyketones. fishersci.comresearchgate.netsigmaaldrich.com Its role as a photocatalyst has enabled the development of numerous synthetic methodologies, including trifluoromethylations, C(sp³)–H arylations of amines, and annulation reactions, underscoring its versatility and effectiveness in mediating photoinduced electron transfer processes. acs.org

Influence of Substituents on Electrochemical Behavior

The electrochemical properties of 2,4,6-triphenylpyrylium salts are significantly influenced by the nature and position of substituents on the peripheral phenyl rings. The introduction of electron-donating or electron-withdrawing groups allows for the fine-tuning of the molecule's redox potentials, which is crucial for its application in areas like photoredox catalysis. nih.govnih.gov A strong linear relationship has been observed between the ground state reduction potentials and the electronic nature of the substituents. researchgate.net

Studies on various triarylpyrylium salts and related aromatic systems, such as meso-tetraphenylporphyrins, have consistently shown that the redox potentials are dependent on the electron-withdrawing or electron-donating character of the appended functional groups. nih.govnih.gov For instance, electron-withdrawing groups, particularly those with resonance effects like formyl or benzoyl, enhance the ease of reduction for the catalyst in both its ground and excited states. nih.govnih.gov Conversely, electron-donating groups would be expected to make the reduction potential more negative. researchgate.net

This tunability is systematic; for example, in a series of 2,4,6-tris(4-substituted phenyl)pyrylium salts, trimethyl and trimethoxy substituents were found to shift absorption and emission peaks bathochromically (to longer wavelengths) compared to the unsubstituted parent compound, while a trifluoro-substituent caused a hypsochromic (to shorter wavelengths) shift. unlv.edu This demonstrates the direct impact of substituent electronics on the energy levels of the molecule, which in turn governs the electrochemical potentials. The excited state reduction potential (E*red) can be controlled over a substantial range, in some cases nearly 1000 mV, by strategic placement of substituents. researchgate.net This allows for the rational design of pyrylium-based photocatalysts with tailored oxidative or reductive power. researchgate.net

| Substituent Type | Position on Phenyl Ring | Effect on Reduction Potential | Effect on Absorption/Emission Maxima (λmax) | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -CH3) | para | Becomes more negative (harder to reduce) | Bathochromic shift (to longer wavelength) | unlv.edu |

| Electron-Withdrawing (e.g., -Cl, -Br) | para | Becomes more positive (easier to reduce) | Bathochromic shift (to longer wavelength) | unlv.edu |

| Electron-Withdrawing (e.g., -CF3) | para | Becomes more positive (easier to reduce) | Hypsochromic shift (to shorter wavelength) | unlv.edu |

| General Electron-Withdrawing | Not specified | Strong linear dependence; easier to reduce | Tunable over ~83 nm (absorption) and ~102 nm (emission) | researchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the structural and electronic properties of this compound. researchgate.netnih.gov These calculations provide detailed insights into the molecule's geometry, orbital energies, and electron distribution, which are fundamental to understanding its reactivity and photophysical behavior.

DFT calculations are employed to optimize the molecular structure, determining bond lengths, bond angles, and the dihedral angles between the pyrylium core and the phenyl rings. nih.gov The results of these calculations can be correlated with experimental data, such as that from X-ray crystallography, to validate the computational model.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting the compound's electronic transitions and electrochemical behavior. For the 2,4,6-triphenylpyrylium cation, the HOMO and LUMO are typically delocalized across the conjugated π-system of the pyrylium ring and the attached phenyl groups. nih.gov The energy gap between the HOMO and LUMO, calculated via DFT, corresponds to the energy of the lowest electronic transition and can be related to the absorption spectra of the molecule. researchgate.net Furthermore, DFT is used to compute the electrostatic potential (ESP) on the molecular surface, identifying electron-rich and electron-poor regions that govern intermolecular interactions. nih.gov

| Calculated Property | Description | Significance |

|---|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and torsional angles of the ground state structure. | Provides the foundational structure for all other electronic property calculations. |

| HOMO/LUMO Energies | Calculates the energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Determines the electronic band gap, ionization potential, electron affinity, and redox potentials. researchgate.net |

| Molecular Orbital Distribution | Visualizes the spatial distribution of the HOMO, LUMO, and other orbitals across the molecule. | Shows which parts of the molecule are involved in electronic transitions and charge transfer. nih.gov |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack and predicts non-covalent interactions. nih.gov |

| Vibrational Frequencies | Calculates the frequencies of normal modes of vibration. | Aids in the assignment of experimental IR and Raman spectra. nih.gov |

Quantum Chemical Simulations for Binding Orientations and Strengths

Quantum chemical simulations are essential for elucidating the non-covalent interactions between this compound and other molecules or substrates. These methods can predict preferred binding orientations and calculate the strength of these interactions, offering insights that are crucial for applications in host-guest chemistry, sensing, and catalysis.

Methods such as DFT and the Fragment Molecular Orbital (FMO) method are used to calculate binding free energy. mdpi.com The FMO method is particularly advantageous for large systems, like a pyrylium salt interacting with a protein or a surface, as it breaks down the total system into smaller fragments to make the quantum mechanical calculations more computationally tractable. mdpi.com These simulations can quantify various energy components, including electrostatic interactions, which are often dominant in the binding of a cation like triphenylpyrylium. nih.gov

For example, simulations can model the cation-π interactions between the positively charged pyrylium core or phenyl rings and electron-rich aromatic systems. nih.gov Theoretical studies can determine the most stable geometric conformation of the interacting pair and provide a quantitative value for the binding energy. vu.nl This information is vital for designing molecular receptors or understanding the mechanism of action in photosensitized reactions where the pyrylium salt must first associate with a substrate. mdpi.comresearchgate.net

Analysis of Intramolecular Charge Transfer (ICT) Interactions

Intramolecular charge transfer (ICT) is a key process in the photophysics and photochemistry of this compound, especially in derivatives bearing suitable substituents. ICT refers to the redistribution of electron density from an electron-donor part of the molecule to an electron-acceptor part upon photoexcitation. Theoretical studies are instrumental in analyzing and quantifying these interactions.

Computational methods, including Time-Dependent DFT (TD-DFT), are used to model the electronic structure of both the ground state and the excited states. By comparing the electron density distribution between these states, the direction and magnitude of the charge transfer can be determined. nih.gov For instance, in a pyrylium salt substituted with an electron-donating group (like N,N-dimethylamino), excitation with light can lead to a significant transfer of electron density from the substituent to the pyrylium ring. sioc-journal.cn

Transition Density Matrix (TDM) analysis is another tool used to visualize and understand the nature of electronic transitions. nih.gov It can confirm that an excited state has significant charge-transfer character by showing that the electron and hole (the location from which the electron was promoted) are localized on different parts of the molecule. nih.gov Studies have also revealed ICT interactions in cases of substitution with polarizable heavy atoms. researchgate.net In some instances, such as 2,4,6-triphenylpyrylium tetrachloroferrate under high pressure, an electron transfer can be induced between the anion and the pyrylium cation, a process that can be investigated with spectroscopic and theoretical methods. nih.govresearchgate.netnih.gov

Mechanistic Research on Reactivity of 2,4,6 Triphenylpyrylium Tetrafluoroborate

Electron Transfer Processes

2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) is widely recognized for its role as an electron-transfer photosensitizer. chemrxiv.orgorganic-chemistry.org Upon absorption of light, typically around 462 nm, it is promoted to an excited state with a high potential for accepting a single electron from a suitable donor substrate. researchgate.net This property allows it to initiate reactions that proceed through radical intermediates.

Single Electron Oxidation of Substrates by Photoexcited Pyrylium (B1242799) Salts

When excited by light, 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) can act as a potent single electron-transfer (SET) agent, capable of oxidizing various organic substrates. This process involves the transfer of an electron from the substrate to the photoexcited pyrylium salt, generating a radical cation from the substrate and the TPT radical. wikipedia.org

This reactivity has been demonstrated in the photooxidation of catechols and the oxidative fragmentation of o-cinnamylphenols. researchgate.netresearchgate.netenamine.net For instance, the photosensitized reaction of certain methyl- or methoxy-substituted o-cinnamylphenols using TPT proceeds via single electron transfer, leading to oxidative fragmentation to form aldehydes. researchgate.net Similarly, the photooxygenation of both trans- and cis-stilbene (B147466) in the presence of TPT leads to the formation of benzaldehyde (B42025) and diphenylacetaldehyde, a reaction that proceeds through electron transfer from the stilbene (B7821643) to the excited pyrylium salt. researchgate.net The efficiency of these electron transfer reactions can be influenced by the solvent, as demonstrated in studies of the fluorescence quenching of TPT by halogenated benzenes. wikipedia.org

Table 1: Examples of Substrates Oxidized by Photoexcited this compound

| Substrate | Product(s) | Reaction Type | Citation |

| Catechol | Oxidized products | Photooxidation | researchgate.net, enamine.net |

| o-Cinnamylphenols | Aldehydes | Oxidative Fragmentation | researchgate.net |

| trans- and cis-Stilbene | Benzaldehyde, Diphenylacetaldehyde | Photooxygenation | researchgate.net |

| α-Epoxyketones | 2,5-Dioxaspiro enamine.netenamine.netnonanes | Ring Opening |

Generation and Stabilization of Radical Cations and Radicals

The single electron oxidation of substrates by photoexcited TPT directly leads to the formation of substrate radical cations. These highly reactive species are central intermediates that can undergo a variety of subsequent reactions, including rearrangement, fragmentation, and nucleophilic attack. researchgate.net For example, electron transfer-induced ring-opening of α-epoxyketones by TPT generates radical cation intermediates that are subsequently attacked by a solvent molecule like cyclopentanone.

Nucleophilic Attack and Ring Transformation Reactions

The pyrylium ring in this compound is highly electrophilic due to the positive charge on the oxygen atom, making the α- (2,6) and γ- (4) positions susceptible to attack by nucleophiles. Such reactions are fundamental to the transformation of the pyrylium heterocycle into other ring systems, most notably pyridines and pyridinium (B92312) salts. nih.govorgsyn.org

Formation of N-alkylpyridinium Salts (Katritzky Salts) via Reaction with Primary Amines

One of the most characteristic reactions of this compound is its reaction with primary amines (R-NH₂). This transformation, known as the Zincke reaction in a broader context, leads to the formation of N-substituted 1-alkyl-2,4,6-triphenylpyridinium salts. These pyridinium salts are often referred to as Katritzky salts. researchgate.net The reaction proceeds via a nucleophilic attack of the amine at the C-2 position of the pyrylium ring, followed by ring-opening to a glutacondialdehyde derivative, and subsequent ring-closure with the elimination of water to form the thermodynamically stable aromatic pyridinium ring.

This reaction is widely used for the preparation of N-alkylpyridinium photosensitizers and as a method for derivatizing primary amines. researchgate.netenamine.net For example, TPT reacts with chiral primary amines such as (1R,2S)-(-)-norephedrine and (R)-(-)-1-cyclohexylethylamine to yield the corresponding chiral N-alkylpyridinium salts. researchgate.netenamine.net The reaction is also highly effective for derivatizing the primary amine group of amino acids and peptides.

Table 2: Formation of N-alkylpyridinium Salts from Primary Amines and TPT

| Primary Amine | Resulting Pyridinium Salt | Application | Citation |

| (1R,2S)-(-)-Norephedrine | N-((1R,2S)-1-Hydroxy-1-phenylpropan-2-yl)-2,4,6-triphenylpyridinium tetrafluoroborate | Photosensitizer preparation | researchgate.net, enamine.net |

| (S)-(+)-2-(Aminomethyl)pyrrolidine | N-(((S)-Pyrrolidin-2-yl)methyl)-2,4,6-triphenylpyridinium tetrafluoroborate | Photosensitizer preparation | researchgate.net, enamine.net |

| (R)-(-)-1-Cyclohexylethylamine | N-((R)-1-Cyclohexylethyl)-2,4,6-triphenylpyridinium tetrafluoroborate | Photosensitizer preparation | researchgate.net, enamine.net |

| Phenylalanine ethyl ester | N-((S)-3-Ethoxy-1-oxo-3-phenylpropan-2-yl)-2,4,6-triphenylpyridinium tetrafluoroborate | Intermediate for nucleophilic substitution | researchgate.net |

The N-alkyl-2,4,6-triphenylpyridinium salts formed are not merely stable end-products but are themselves valuable reactive intermediates. The 2,4,6-triphenylpyridine (B1295210) moiety is an excellent leaving group, a property that enables subsequent nucleophilic substitution and fragmentation reactions at the N-alkyl group.

Research has shown that nucleophilic substitution can be performed on these Katritzky salts. For instance, the pyridinium salt derived from (S)-phenylalanine ethyl ester undergoes reaction with azide (B81097) nucleophiles, resulting in the formation of the corresponding azide product with partial inversion of stereochemistry. researchgate.net More broadly, Katritzky salts have emerged as powerful radical precursors for deaminative cross-coupling reactions. researchgate.net Under nickel catalysis, the C-N bond of the pyridinium salt can be cleaved, generating an alkyl radical that can couple with various electrophiles like aryl iodides, bromoalkynes, and alkyl bromides. This effectively allows the original primary amine to be used as an alkyl source in C-C bond formation.

Fragmentation of these pyridinium salts is also a key process, particularly in the context of mass spectrometry where the protonated 2,4,6-triphenylpyridinium ion is often observed as a major, characteristic fragment.

Conversion to Pyridine (B92270) Bases with Ammonia (B1221849) or Amines

When this compound reacts with ammonia or an ammonia source like ammonium (B1175870) acetate, the final product is the corresponding neutral pyridine base, 2,4,6-triphenylpyridine. The mechanism is analogous to the formation of pyridinium salts, but with ammonia as the nucleophile, the initially formed N-H pyridinium salt readily deprotonates to yield the neutral aromatic pyridine. This provides a high-yield, one-pot method for synthesizing 2,4,6-triaryl pyridines. The reaction of TPT with various amino acids can also lead to the formation of 2,4,6-triphenylpyridine through intramolecular elimination processes following the initial ring transformation.

Photoinduced Processes

This compound is a potent photosensitizer, capable of initiating a variety of chemical transformations upon absorption of light. Its strong absorption in the visible spectrum, typically with activation wavelengths around 455-462 nm, and its ability to act as a strong electron acceptor in its excited state make it a valuable catalyst for numerous photoinduced reactions. researchgate.netsigmaaldrich.comsigmaaldrich.com

As a photosensitizer, this compound (TPT) facilitates the photooxidation of various organic substrates. sigmaaldrich.comfishersci.com These reactions typically proceed via a single electron transfer (SET) mechanism, where the excited sensitizer (B1316253) abstracts an electron from the substrate.

Research has demonstrated the TPT-sensitized oxygenation of cycloalkenes, which leads to the formation of allylic hydroperoxides. researchgate.net In the case of o-cinnamylphenols and o-hydroxystilbenes, using TPT as a photosensitizer appears to initiate reactions through a single electron transfer pathway. sigmaaldrich.com For instance, the photooxygenation of both trans- and cis-stilbene in the presence of TPT results in oxidative cleavage, yielding products such as benzaldehyde and diphenylacetaldehyde. gpgcpurola.ac.in The mechanism involves an electron transfer from the stilbene to the excited state of TPT, generating stilbene radical cations. These radical cations then react with molecular oxygen to yield the final products. researchgate.net It has been noted that this electron transfer pathway is significantly more efficient than a singlet oxygen mechanism; the quenching rate of the excited triplet state of TPT by an alkene is approximately 400 times faster than by dissolved oxygen. researchgate.net The sensitizer has also been effectively used for the photooxidation of catechol. sigmaaldrich.comfishersci.com

Table 1: Examples of TPT-Photosensitized Oxygenation Reactions

| Substrate | Product(s) | Reference |

| Cycloalkenes | Allylic Hydroperoxides | researchgate.net |

| trans- and cis-Stilbene | Benzaldehyde, Diphenylacetaldehyde | gpgcpurola.ac.in |

| Catechol | Oxidized Products | sigmaaldrich.comfishersci.com |

| o-Cinnamylphenols | Oxidative Fragmentation Products | sigmaaldrich.com |

2,4,6-Triphenylpyrylium salts have been identified as effective organic photocatalysts for Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain-Transfer (PET-RAFT) polymerization. nih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under visible light irradiation, often at room temperature. nih.govorgsyn.org

The process leverages the pyrylium salt's ability to be excited by visible light (e.g., blue LEDs) to initiate polymerization. oakwoodchemical.com For instance, 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate has been used for the metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene (B147599). orgsyn.org Similarly, this compound can catalyze the PET-RAFT polymerization of various methacrylates, using a suitable RAFT agent like 2-cyanoprop-2-yl 1-dithionaphthalate (CPDN). orgsyn.org The mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria that impart a "living" character to the polymerization process. nih.gov The use of a photocatalyst like TPT provides temporal and spatial control over the initiation step, which is a significant advantage over traditional thermal initiation. nih.govresearchgate.net

A notable application of this compound is in mediating redox-neutral 1,3-dipolar cycloadditions under visible light. A key example is the reaction between 2H-azirines and 2,4,6-triarylpyrylium salts, which yields highly substituted pyrroles. researchgate.net In this transformation, the pyrylium salt uniquely serves as both the photosensitizer and the dipolarophile. researchgate.net

The reaction is initiated by irradiation with blue light (e.g., 455 nm), which excites the pyrylium salt. researchgate.net Control experiments support a mechanism involving a single electron oxidation of the 2H-azirine by the photoexcited pyrylium salt. researchgate.net This generates an azaallenyl radical cation and a triarylpyranyl radical. The subsequent coupling of these two radical species is a key step in the formation of the final tetrasubstituted pyrrole (B145914) product. researchgate.net The reaction exhibits complete regioselectivity and proceeds under mild conditions. researchgate.net Radical trapping experiments, using agents like allyltributyltin, have successfully intercepted the proposed azaallenyl radical cation intermediate, lending further support to the proposed mechanism. researchgate.net

Table 2: Redox-Neutral Cycloaddition of 2H-Azirines with TPT

| 2H-Azirine Reactant | Pyrrole Product | Yield (%) | Reference |

| 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2-(4-methoxyphenyl)-3,4,5-triphenyl-1H-pyrrole | 63 (Gram-scale) | researchgate.net |

| 3-methyl-2-phenyl-2H-azirine | 2-methyl-3,4,5-triphenyl-1H-pyrrole | 89 | researchgate.net |

| 2,3-diphenyl-2H-azirine | 2,3,4,5-tetraphenyl-1H-pyrrole | 92 | researchgate.net |

Reaction Kinetics and Mechanisms

Understanding the kinetics and fundamental mechanisms of the excited state of this compound is crucial for optimizing its use in photocatalysis. Time-resolved spectroscopy provides direct insight into these processes.

The photophysical behavior of 2,4,6-triphenylpyrylium salts has been investigated using time-resolved luminescence studies. gpgcpurola.ac.in These compounds exhibit fluorescence emission typically in the 400 to 650 nm range. nsf.gov For 2,4,6-triphenylpyrylium chloride, a related salt, the fluorescence quantum yield was measured to be as high as 0.84 in acetonitrile (B52724). acs.org

Luminescence quenching experiments are instrumental in elucidating the electron transfer mechanism. It has been shown that both the excited singlet and triplet states of the 2,4,6-triphenylpyrylium cation can be quenched by electron donors like cis- and trans-stilbene. researchgate.net This quenching process involves electron transfer from the alkene to the excited pyrylium salt, generating radical ion pairs. researchgate.net Laser flash photolysis studies have provided direct evidence for the quenching of the triplet excited state of TPT and related thiapyrylium salts by various substrates. researchgate.netunlv.edu The rates of these quenching processes can be determined, providing quantitative data on the efficiency of the electron transfer step. For example, the quenching of the TPT triplet state by certain alkenes is significantly faster than quenching by molecular oxygen, confirming the favorability of the SET pathway in photooxygenation reactions. researchgate.net

Table 3: Photophysical Properties of 2,4,6-Triphenylpyrylium Salts

| Property | Value/Observation | Solvent | Reference |

| Absorption Maxima | 355 nm, 405 nm | Acetonitrile | |

| Fluorescence Emission Range | 400 - 650 nm | General | nsf.gov |

| Fluorescence Quantum Yield (Φ) | 0.84 (for PyCl salt) | Acetonitrile | acs.org |

| Excited State Quenching | Quenched by cis- and trans-stilbene | Not specified | researchgate.net |

| Quenching Mechanism | Electron transfer to form radical cations | Not specified | researchgate.net |

Kinetic and NMR-Spectroscopic Investigations

The reactivity of this compound has been a subject of interest in mechanistic organic chemistry, particularly concerning its reactions with nucleophiles. The high electrophilicity of the pyrylium ring makes it susceptible to attack, leading to a variety of products. Kinetic and Nuclear Magnetic Resonance (NMR) spectroscopic studies have been instrumental in elucidating the mechanisms of these transformations.

Detailed Research Findings

Research into the reactivity of 2,4,6-triphenylpyrylium salts has provided insights into the factors governing the reaction pathways. Studies have explored the reactions with a range of nucleophiles, including amino acids and other nitrogen-containing compounds. researchgate.net

In a study on the reaction of this compound with various amino acids, it was observed that the reaction pathway is highly dependent on the structure of the amino acid. researchgate.net For most α-amino acids, the reaction proceeds through the formation of pyridinium betaines, which subsequently undergo decarboxylation to yield N-substituted pyridinium salts. researchgate.net However, with β- and γ-amino acids, the reaction leads to the formation of 2,4,6-triphenylpyridine via intramolecular elimination. researchgate.net

The reaction with specific amino acids such as glutamic acid and lysine (B10760008) resulted in the formation of 2,4,6-triphenylpyridine and a dimeric product, respectively, showcasing the diverse reactivity of the pyrylium salt. researchgate.net

While detailed kinetic data for the reaction of this compound with a wide array of nucleophiles is not extensively documented in single comprehensive studies, the available research provides a foundational understanding of the mechanistic steps involved. The initial attack of the nucleophile on the pyrylium ring is a key step, followed by ring-opening and subsequent cyclization or elimination reactions.

NMR spectroscopy has been a powerful tool in identifying the structure of the starting material and the resulting products. The ¹H NMR spectrum of this compound in acetone-d₆ displays characteristic signals for the pyrylium ring protons and the phenyl substituents. orgsyn.org Specifically, a singlet for the two meta-protons of the pyrylium ring is observed at approximately 9.1 ppm, with multiplets for the fifteen phenyl protons appearing between 7.9 and 8.6 ppm. orgsyn.org

In a study involving the reaction of 2,4,6-triarylpyrylium salts with hydrazine, NMR monitoring in CDCl₃ was used to observe the transformation. researchgate.net This allowed for the characterization of the initial adduct and its subsequent dehydration to form a 3,5,7-triphenyl-4H-1,2-diazepine, demonstrating the utility of NMR in tracking reaction intermediates. researchgate.net

Further illustrating the application of this compound in synthesis, its reaction with 2H-azirines under visible light has been reported to yield tetrasubstituted pyrroles. gpgcpurola.ac.in While this study focused on the synthetic outcome, it highlights the role of the pyrylium salt as both a reactant and a photosensitizer. gpgcpurola.ac.in

The following tables summarize the available NMR data for this compound and the types of products formed in its reactions with various nucleophiles.

¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Solvent | Reference |

| Pyrylium H-3, H-5 | 9.24 (s, 2H) | DMSO-d₆ | rsc.org |

| Phenyl H | 7.84 - 8.67 (m, 15H) | DMSO-d₆ | rsc.org |

| Pyrylium H-3, H-5 | 9.1 (s, 2H) | acetone-d₆ | orgsyn.org |

| Phenyl H | 7.9 - 8.6 (m, 15H) | acetone-d₆ | orgsyn.org |

¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference |

| Pyrylium C-2, C-6 | 170.0 | DMSO-d₆ | rsc.org |

| Pyrylium C-4 | 165.1 | DMSO-d₆ | rsc.org |

| Pyrylium C-3, C-5 | 115.1 | DMSO-d₆ | rsc.org |

| Phenyl C | 128.8 - 135.2 | DMSO-d₆ | rsc.org |

Products from the Reaction of this compound with Amino Acids

| Amino Acid | Major Product(s) | Reference |

| Most α-Amino Acids | Decarboxylation products (N-substituted pyridinium salts) | researchgate.net |

| β- and γ-Amino Acids | 2,4,6-Triphenylpyridine | researchgate.net |

| Glutamic Acid | 2,4,6-Triphenylpyridine | researchgate.net |

| Lysine | Dimer | researchgate.net |

| 1-Aminocyclopropyl-carboxylic acid | N-(2,4,6-triphenylpyridinium)-1-carboxycyclopropyl-betaine | researchgate.net |

Inability to Generate Article on "this compound" Due to Lack of Scientific Literature for Specified Applications

Following a comprehensive and exhaustive search of scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” according to the specified outline. The investigation revealed a significant lack of published research directly linking this compound to several of the mandated subsections.

The user's request required the article to be strictly structured around a detailed outline, focusing on specific applications in organic synthesis and materials science. While this compound is a known photocatalyst, its documented use does not extend to all the areas listed in the provided structure.

Specifically, no reliable scientific sources or research data could be found to substantiate the use of this compound in the following applications:

Trifluoromethylations: There is no evidence in the reviewed literature that this compound is utilized as a photocatalyst for trifluoromethylation reactions.

[4+2] Annulation of Alkynes and Thiophenes: The available research on visible-light-induced [4+2] annulation of alkynes and thiophenes does not name this compound as a catalyst for this transformation.

C-N Cross-Coupling of Fluoroarenes: Scientific literature does not support the use of this specific pyrylium salt for the photocatalytic C-N cross-coupling of fluoroarenes.

To maintain scientific accuracy and avoid the generation of unsubstantiated information, the article cannot be completed as requested. Proceeding without verifiable data for these core sections would compromise the integrity and factual basis of the content. While information exists for its role in general photocatalysis and in radical-cation Diels-Alder reactions, the absence of data for the other specified transformations prevents the fulfillment of the user's strict outline.

Applications of 2,4,6 Triphenylpyrylium Tetrafluoroborate in Organic Synthesis and Materials Science

Photocatalysis and Photoredox Chemistry

Photosensitizer Applications

2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) is a well-established electron-transfer photosensitizer, valued for its ability to initiate chemical reactions upon absorption of visible light. acs.orgsigmaaldrich.comcapes.gov.br Its utility stems from its photochemical properties, which allow it to engage in single-electron transfer (SET) processes with a variety of organic substrates. acs.orgcapes.gov.br This capability has been harnessed in numerous synthetic transformations, including cycloadditions and oxidative fragmentations. gpgcpurola.ac.incapes.gov.br

A key application of 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) is its use as a precursor for the synthesis of N-alkyl-2,4,6-triphenylpyridinium salts. sigmaaldrich.comfishersci.comnih.govacs.org These pyridinium (B92312) salts are themselves effective photosensitizers. nih.govacs.org The synthesis is straightforward, involving the reaction of TPT with a primary amine. acs.org This reaction is quite general and allows for the preparation of a large variety of N-substituted pyridiniums by simply changing the primary amine starting material. acs.orgorgsyn.org For instance, TPT has been reacted with amines such as (1R,2S)-(-)-norephedrine, (S)-(+)-2-(aminomethyl)pyrrolidine, and (R)-(-)-1-cyclohexylethylamine to produce the corresponding N-alkylpyridinium photosensitizers. sigmaaldrich.comfishersci.comsigmaaldrich.comnih.govacs.org The conversion of the pyrylium (B1242799) salt to the pyridinium salt can be monitored by UV-vis spectroscopy, noting the disappearance of the TPT absorption bands and the appearance of a new band corresponding to the N-alkyl-2,4,6-triphenylpyridinium product. acs.org

By reacting this compound with primary amines from the chiral pool, N-alkylpyridinium salts featuring a chiral alkyl group can be synthesized. nih.govacs.orgacs.org These chiral pyridiniums have been investigated as enantioselective triplet photosensitizers. nih.govacs.orgacs.org Laser flash photolysis studies have confirmed the formation of their triplet excited states. nih.govacs.orgacs.org These excited states can be quenched by both hydrogen atom donors and electron donors. nih.govacs.org

A key finding is the observation of asymmetric quenching of the chiral triplet excited state when using an enantiomerically pure quencher, such as 1,2-diaminocyclohexane. nih.govacs.orgacs.org This demonstrates the potential for these chiral photosensitizers to induce stereoselectivity in photochemical reactions. However, when these chiral N-alkylpyridiniums were used as photosensitizers for the photochemical cyclization of 5-methyl-4-hexenoic acid to its corresponding γ-lactone, the observed enantiomeric excess values were low, reaching up to 7%. acs.orgacs.org

Polymer Chemistry

This compound and its derivatives have emerged as significant tools in polymer chemistry, primarily due to their exceptional photophysical properties and reactivity. They function both as powerful photocatalysts for initiating polymerization under visible light and as fundamental building blocks for constructing novel polymer backbones.

Photoinduced Polymerizations

2,4,6-Triarylpyrylium salts are recognized for their utility as visible-light photocatalysts in photoinduced polymerizations. nih.gov These salts absorb light in the visible spectrum, transitioning to an excited state capable of initiating chemical reactions. colby.edu This property is particularly valuable in photopolymerization processes, where control over the initiation step is crucial for defining the final properties of the polymer. colby.edu The compound this compound, specifically, is employed as a photosensitizer. nih.gov Upon irradiation, it can induce electron transfer reactions, which in turn generate reactive species that initiate polymerization. The efficiency of these photoinduced processes has led to growing interest in pyrylium salts for both academic and industrial applications. colby.edu

The mechanism often involves the pyrylium salt acting as an electron-transfer photosensitizer. nih.gov The excited state of the pyrylium salt can interact with a monomer or another species in the reaction mixture to generate radicals or cationic species, thereby starting the polymerization chain reaction. This ability to initiate polymerization using visible light offers a milder and more controlled alternative to traditional thermal initiation methods. nih.gov

Cationic Photoinduced Electron/Energy Transfer Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization of Vinyl Ethers

A significant advancement in controlled polymerization techniques is the development of Photoinduced Electron/Energy Transfer Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization. nih.govencyclopedia.pub Pyrylium salts have been identified as effective organic photocatalysts for these reactions, particularly for the challenging cationic polymerization of vinyl ethers. researchgate.netosti.gov

In this process, the pyrylium salt photocatalyst is excited by visible light. The excited catalyst then interacts with a RAFT agent, leading to the formation of initiating species through either an electron or energy transfer mechanism. nih.gov This allows for the controlled polymerization of vinyl ethers, a class of monomers that are difficult to polymerize using traditional free-radical RAFT methods. osti.govmdpi.com The use of pyrylium catalysts like the methoxy-modified pyrylium salt has enabled the effective polymerization of various vinyl ethers, including isobutyl vinyl ether (iBVE), ethyl vinyl ether (EVE), and 2-chloroethyl vinyl ether (Cl-EVE), demonstrating temporal control over the chain propagation via light exposure. researchgate.netresearchgate.net

Recent research has focused on developing more robust cationic RAFT systems. One such system utilizes a strong organic acid in combination with a hydrogen bond donor, allowing the polymerization to be performed under less stringent conditions, such as open to the air and at room temperature. nih.gov This moisture-tolerant approach expands the applicability of cationic RAFT polymerization for creating well-defined poly(vinyl ether)s. nih.govnih.gov

Table 1: Examples of Vinyl Ethers Polymerized Using Pyrylium-based PET-RAFT

| Monomer | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Isobutyl vinyl ether (iBVE) | Methoxy-modified pyrylium salt | Effective polymerization with temporal control by light. | researchgate.net, researchgate.net |

| Ethyl vinyl ether (EVE) | Methoxy-modified pyrylium salt | Demonstrated controlled polymerization. | researchgate.net, researchgate.net |

| n-Propyl vinyl ether (nPVE) | Methoxy-modified pyrylium salt | Successful polymerization under photocatalysis. | researchgate.net, researchgate.net |

| 2-Chloroethyl vinyl ether (Cl-EVE) | Methoxy-modified pyrylium salt | Achieved polymerization of a functionalized vinyl ether. | researchgate.net, researchgate.net |

| Various Vinyl Ethers | Pyrylium and acridinium (B8443388) tetrafluoroborates | Enabled photocontrolled stereoselective cationic RAFT polymerization. | encyclopedia.pub |

Building Blocks for Poly(pyridinium salt)s and other Polymers

Pyrylium salts are highly reactive towards nucleophiles, a property that is extensively utilized for synthesizing a variety of heterocyclic compounds and polymers. nih.gov A key application of this compound is its use as a precursor for N-alkylpyridinium salts, also known as Katritzky salts, through a ring-transmutation reaction with primary amines. nih.gov

This reaction can be extended to polymer synthesis by using bis-pyrylium salts and primary diamines. kpi.uanih.gov The condensation reaction between these two components yields poly(pyridinium salt)s, which are a class of main-chain ionic polymers or ionenes. nih.govunlv.edunih.gov These polymers possess positive charges along their backbone, which imparts unique properties such as electrochromism, photochromism, and liquid-crystallinity. kpi.ua The synthesis of high molecular weight, phenylated, aromatic poly(pyridinium tetrafluoroborate)s has been achieved by reacting a bis(pyrylium tetrafluoroborate) monomer with various aromatic diamines. kpi.ua The resulting polymers are often soluble in polar aprotic solvents and can be cast into tough, flexible films. kpi.ua

Table 2: Synthesis of Poly(pyridinium salt)s from Pyrylium Precursors

| Pyrylium Precursor | Amine Reactant | Polymer Product | Key Feature | Reference |

|---|---|---|---|---|

| Bis-pyrylium salts | Primary diamines | Cationic pyridinium polymers | Facile polymerization process, purified by precipitation. | kpi.ua |

| 4,4'-(1,4-phenylene)bis(2,6-diphenylpyrylium tetrafluoroborate) | Aromatic diamines | Phenylated, aromatic poly(pyridinium tetrafluoroborate)s | High molecular weight, soluble in polar aprotic solvents. | kpi.ua |

Synthesis of Viologen Polymers

The high reactivity of pyrylium salts has also been harnessed for the synthesis of viologen polymers, which contain 4,4'-dipyridinium cations in their backbone. kpi.ua These aromatic ionenes are of significant interest due to their characteristic electrochromism and low cationic redox potentials. The synthesis typically involves the reaction of bis-pyrylium salts with appropriate diamines, leading to polymers with pyridinium salt structures in the main chain. This approach, which emerged in the 1980s, leverages the foundational chemistry of pyrylium salts to construct these functional polymeric materials. kpi.ua

Supramolecular Chemistry

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, organized structures. The cationic and aromatic nature of this compound makes it an interesting guest molecule for complexation with various macrocyclic hosts.

Host-Guest Interactions with Macrocycles (e.g., p-sulfonatocalixresearchgate.netarene)

p-Sulfonatocalixarenes are a class of water-soluble macrocyclic hosts known for their ability to form inclusion complexes with a variety of guest molecules, particularly organic cations. nankai.edu.cn Their structure consists of a hydrophobic cavity and a hydrophilic upper rim decorated with negatively charged sulfonate groups, making them ideal for binding positively charged guests in aqueous solutions. pusan.ac.krresearchgate.net

While extensive research has been conducted on the host-guest chemistry of p-sulfonatocalix nih.govarene and p-sulfonatocalix nih.govarene with various guests, including the 2,4,6-triphenylpyrylium cation, specific studies on the interaction between this compound and p-sulfonatocalix researchgate.netarene are not prevalent in the reviewed literature. colby.edunih.govpusan.ac.kr

However, the supramolecular chemistry of p-sulfonatocalix researchgate.netarene itself has been investigated. osti.gov It is a water-soluble, bowl-shaped host with a large molecular cavity. X-ray crystallographic studies have shown that it can include guest species like water and pyridine (B92270) N-oxide within its cavity. In its complex with pyridine N-oxide, the guest interacts with the host via a strong hydrogen bond to a protonated sulfonate group. osti.gov Furthermore, its interaction with lanthanide metal ions occurs exclusively through the sulfonate functionalities on the upper rim, not the phenolic oxygens on the lower rim. osti.gov The protonation constants for p-sulfonatocalix researchgate.netarene have also been determined, providing insight into its behavior in aqueous solutions at different pH levels. osti.gov Given the established affinity of other calixarenes for the triphenylpyrylium cation, it is plausible that p-sulfonatocalix researchgate.netarene would also form host-guest complexes, likely driven by electrostatic interactions between its sulfonate groups and the positive charge of the pyrylium ring, as well as π-π stacking interactions within its cavity.

Table 3: Properties of p-Sulfonatocalix researchgate.netarene as a Host Molecule

| Property | Description | Finding | Reference |

|---|---|---|---|